

Spectroscopic Profile of Methyl (E)-m-nitrocinnamate: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Methyl (E)-m-nitrocinnamate**

Cat. No.: **B168584**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl (E)-m-nitrocinnamate**, a valuable intermediate in organic synthesis. The document details the characteristic Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This guide is intended to serve as a key resource for researchers in academia and industry, particularly those involved in drug discovery and development, materials science, and synthetic chemistry.

Introduction

Methyl (E)-m-nitrocinnamate ($C_{10}H_9NO_4$, Molar Mass: 207.18 g/mol) is an unsaturated ester containing a nitro group in the meta position of the phenyl ring. The presence of the conjugated system, including the aromatic ring, the carbon-carbon double bond, and the carbonyl group, along with the electron-withdrawing nitro group, gives rise to a distinct spectroscopic signature. Accurate interpretation of its FTIR, NMR, and UV-Vis spectra is crucial for its identification, purity assessment, and the prediction of its chemical behavior.

Spectroscopic Data

The following sections present the key spectroscopic data for **Methyl (E)-m-nitrocinnamate** in a structured format to facilitate easy reference and comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Methyl (E)-m-nitrocinnamate** reveals the presence of its key functional groups. The characteristic absorption bands are summarized in the table below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H Stretch
~1720	Strong	C=O Stretch (Ester)
~1640	Medium	C=C Stretch (Alkenyl)
~1530	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~1200-1000	Strong	C-O Stretch (Ester)
~980	Strong	=C-H Bend (trans-alkene)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The data presented here is based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions.

2.2.1. ¹H NMR Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~8.40	s	1H	-	H-2'
~8.20	d	1H	~8.0	H-4' or H-6'
~7.80	d	1H	~8.0	H-6' or H-4'
~7.65	d	1H	16.0	H- α
~7.50	t	1H	~8.0	H-5'
~6.50	d	1H	16.0	H- β
~3.80	s	3H	-	-OCH ₃

2.2.2. ¹³C NMR Spectroscopy

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ , ppm)	Assignment
~166	C=O (Ester)
~148	C-3' (C-NO ₂)
~142	C- α
~136	C-1'
~130	Aromatic C-H
~125	Aromatic C-H
~123	Aromatic C-H
~121	C- β
~52	-OCH ₃

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Methyl (E)-m-nitrocinnamate** is characterized by strong absorption in the ultraviolet region, arising from $\pi \rightarrow \pi^*$ electronic transitions within the extended conjugated system.

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , L·mol ⁻¹ ·cm ⁻¹)
Methanol	~265, ~310	Data not readily available
Ethanol	~268, ~312	Data not readily available

The position of the absorption maximum can be influenced by the solvent polarity. In polar solvents like methanol and ethanol, the compound exhibits characteristic absorption bands.[\[1\]](#)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation:

- Solid Sample (KBr Pellet): A small amount of the solid sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Solid Sample (ATR): A small amount of the solid sample is placed directly onto the diamond or germanium crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
- The sample is placed in the infrared beam path.
- The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

NMR Spectroscopy

Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer (e.g., 300, 400, or 500 MHz).

Sample Preparation:

- Approximately 5-10 mg of the sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically used. Key parameters to consider include the number of scans, relaxation delay, and acquisition time.
- ^{13}C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

UV-Vis Spectroscopy

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

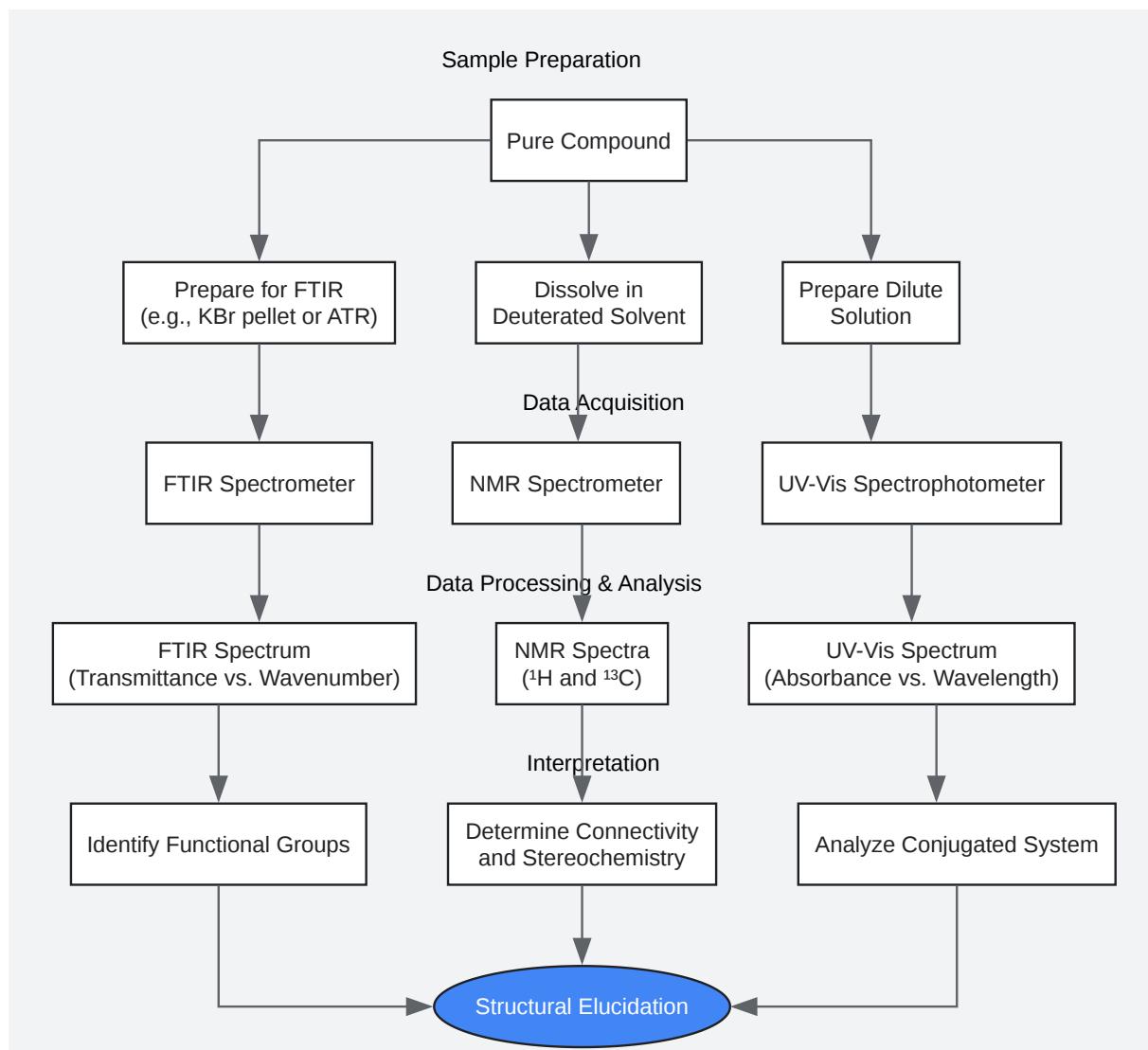
- A stock solution of the sample is prepared by dissolving a known mass of the compound in a spectroscopic grade solvent (e.g., methanol, ethanol) to a known volume.
- The stock solution is then diluted to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0 AU).

Data Acquisition:

- A pair of matched quartz cuvettes are cleaned and rinsed with the solvent.
- Both cuvettes are filled with the solvent to be used as the blank. A baseline is recorded across the desired wavelength range (e.g., 200-400 nm).
- The sample cuvette is emptied, rinsed, and filled with the sample solution.
- The absorbance spectrum of the sample is recorded.
- The wavelength of maximum absorbance (λ_{max}) is determined from the spectrum.

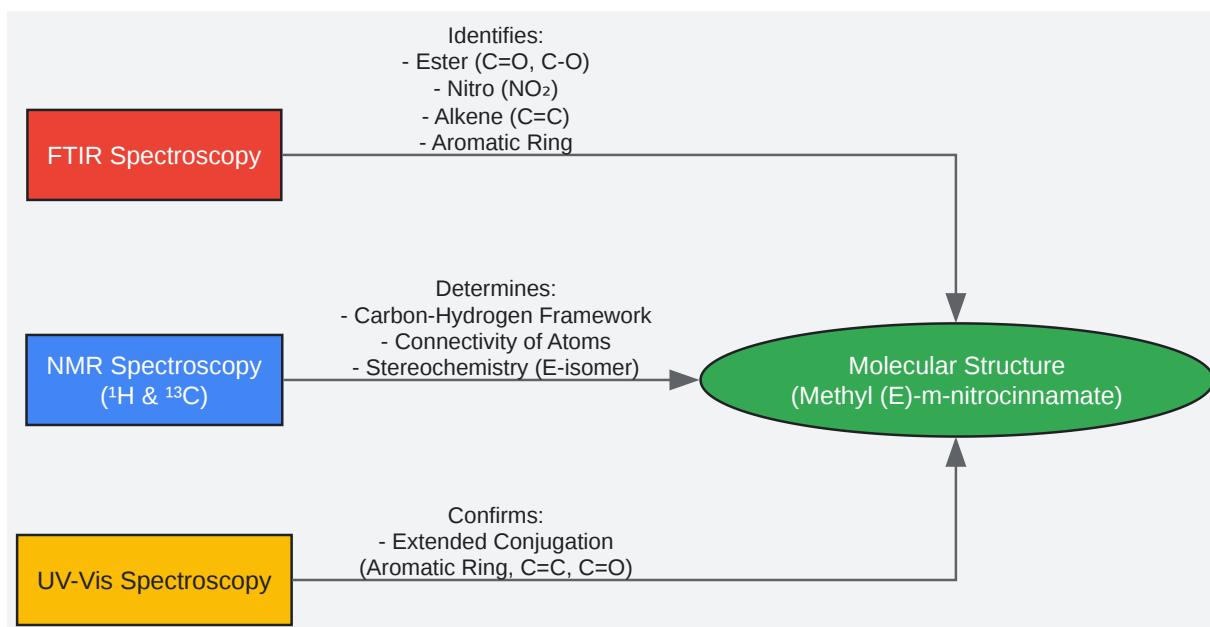
Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound and the logical relationships between the different spectroscopic techniques.



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A general workflow for the spectroscopic analysis of an organic compound.



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Logical relationship between spectroscopic techniques for structural elucidation.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the identification and characterization of **Methyl (E)-m-nitrocinnamate**. The synergistic use of FTIR, NMR, and UV-Vis spectroscopy allows for a comprehensive understanding of its molecular structure, which is essential for its application in research and development. This document serves as a valuable resource for scientists, enabling them to confidently utilize this compound in their synthetic endeavors.

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References

- 1. Buy Methyl (E)-m-nitrocinnamate | 659-04-1 [smolecule.com]

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